molecular formula C12H17NO3S B2554240 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide CAS No. 2034254-70-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide

Cat. No. B2554240
CAS RN: 2034254-70-9
M. Wt: 255.33
InChI Key: LRFWOVHTLCWMEW-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” is a complex chemical compound . Thiophene and its substituted derivatives, which this compound is a part of, are a very important class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves the use of Gewald synthesis . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .

Mechanism of Action

    Target of Action

    Thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and developing new useful derivatives .

    Mode of Action

    The exact mode of action would depend on the specific receptors that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” binds to. Generally, these compounds might alter the function of the target proteins, leading to changes in cellular processes .

    Biochemical Pathways

    Thiophene and indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” would depend on its targets.

    Result of Action

    Thiophene and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-16-8-12(15)13-7-6-10-4-5-11(17-10)9(2)14/h4-5H,3,6-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWOVHTLCWMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide

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